N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
This compound is a synthetic derivative of the imidazo[1,2-c]quinazoline scaffold, characterized by a 3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl core. Key structural features include:
- A [(4-methylphenyl)methyl]sulfanyl group at position 5 of the imidazoquinazoline ring, contributing to steric bulk and electronic modulation.
- A propanamide linker, which may facilitate hydrogen bonding with biological targets.
The compound’s design aligns with strategies for modulating kinase or protease inhibition, as sulfanyl and aromatic substituents are common in bioactive small molecules targeting ATP-binding pockets or allosteric sites .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-19-7-9-21(10-8-19)18-37-29-32-24-6-4-3-5-23(24)27-31-25(28(35)33(27)29)15-16-26(34)30-17-20-11-13-22(36-2)14-12-20/h3-14,25H,15-18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDBMPUQOXQCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C24H22N6O2S
Molecular Weight: 458.5 g/mol
IUPAC Name: this compound
InChI Key: ZIPOXSYGPPUAFL-UHFFFAOYSA-N
The compound features a methoxyphenyl group and an imidazoquinazoline moiety, which are known for their diverse biological activities.
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activity. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research has shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives containing imidazoquinazoline structures often show cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanisms of Action: These compounds may act as microtubule-destabilizing agents, leading to apoptosis in cancer cells by enhancing caspase activity .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: Interaction with cellular receptors could alter signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The imidazo[1,2-c]quinazoline scaffold is shared with several derivatives, but substituent variations critically influence bioactivity. Key comparisons include:
Key Observations:
- N-Terminal Modifications : The (4-methoxyphenyl)methyl group in the target compound provides moderate electron-donating effects compared to the furylmethyl or benzothiazolyl groups in analogs, which may alter target selectivity .
Bioactivity and Computational Similarity
- Molecular Similarity Metrics : The Tanimoto and Dice indices (MACCS and Morgan fingerprints) indicate moderate structural similarity (0.45–0.65) between the target compound and kinase inhibitors like ROCK1, suggesting overlapping pharmacophoric features .
- Docking Studies : Analogous imidazoquinazoline derivatives show preferential binding to kinases (e.g., ROCK1) via interactions with the hinge region (Cys/Ser residues) and hydrophobic pockets. The target compound’s 4-methylphenyl group may enhance hydrophobic interactions .
- Bioactivity Clustering : Hierarchical clustering of NCI-60 data suggests imidazoquinazoline derivatives cluster with tubulin inhibitors (e.g., taxanes) due to shared aromatic stacking motifs .
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
Answer:
The synthesis involves multi-step reactions, including the formation of the imidazo[1,2-c]quinazolin-3-one core, sulfanyl group introduction, and amide coupling. Key challenges include low yields due to steric hindrance from the 4-methoxyphenyl and 4-methylbenzyl groups and purification difficulties caused by byproducts.
- Methodological Solutions :
- Optimize reaction temperatures (e.g., 60–80°C for cyclization steps) to enhance regioselectivity .
- Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates .
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, followed by recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what data points should researchers prioritize?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H-NMR : Focus on aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns .
- 13C-NMR : Verify carbonyl (C=O) signals (δ ~165–175 ppm) and sulfur-containing groups (C-S, δ ~35–45 ppm) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1680–1720 cm⁻¹) and sulfanyl (C-S) vibrations (~650–700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
Contradictions often arise from variations in assay conditions or off-target effects.
- Methodological Strategies :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and enzyme concentrations (e.g., 10 nM COX-2) .
- Dose-Response Analysis : Perform IC50 determinations across 3–4 log units (e.g., 0.1–100 µM) to differentiate specific vs. nonspecific effects .
- Off-Target Screening : Use kinase profiling panels (e.g., 100+ kinases) to identify unintended interactions .
Advanced: What computational approaches are recommended for predicting this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with the imidazoquinazoline core .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., sulfanyl group nucleophilicity) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) of derivatives?
Answer:
- Systematic Substituent Variation :
- Replace the 4-methylbenzylsulfanyl group with fluorophenyl or nitrobenzyl analogs to study electronic effects .
- Modify the methoxyphenyl moiety to ethoxy or hydroxyl groups to assess steric/electronic contributions .
- Biological Testing :
- Screen derivatives against panels of cancer cell lines (e.g., NCI-60) and inflammatory markers (e.g., IL-6, TNF-α) .
- Data Correlation : Use multivariate analysis (e.g., PCA or PLS) to link structural descriptors (e.g., logP, polar surface area) to activity .
Basic: What are the critical stability considerations for this compound during storage and handling?
Answer:
- Storage Conditions : Store at –20°C under inert gas (N2 or Ar) to prevent oxidation of the sulfanyl group .
- Light Sensitivity : Protect from UV light using amber vials to avoid photodegradation of the quinazolinone core .
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation in aqueous buffers .
Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?
Answer:
- Animal Models : Use Sprague-Dawley rats (n = 6/group) for IV/PO administration (dose: 5–20 mg/kg) .
- Analytical Methods :
- LC-MS/MS : Quantify plasma concentrations with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Tissue Distribution : Analyze brain, liver, and kidney homogenates to assess blood-brain barrier penetration .
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Advanced: What experimental controls are essential to validate target engagement in cellular assays?
Answer:
- Positive/Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2) and vehicle-only groups .
- Genetic Knockdown : Use siRNA or CRISPR to silence the target gene (e.g., EGFR) and confirm activity loss .
- Thermodynamic Profiling : Perform cellular thermal shift assays (CETSA) to verify direct target binding .
Basic: What functional groups in this compound are most susceptible to metabolic modification?
Answer:
- Sulfanyl Group (C-S) : Prone to oxidation to sulfoxide/sulfone metabolites .
- Methoxy Group (OCH3) : Demethylation via cytochrome P450 enzymes (e.g., CYP3A4) .
- Amide Bond : Hydrolysis by esterases or proteases, yielding carboxylic acid and amine fragments .
Advanced: How can researchers address low aqueous solubility in preclinical formulation development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
